molecular formula C28H36N2O2 B12694800 Sebacamide, N,N'-bis(2-phenyl-1-cyclopropyl)- CAS No. 102338-99-8

Sebacamide, N,N'-bis(2-phenyl-1-cyclopropyl)-

Cat. No.: B12694800
CAS No.: 102338-99-8
M. Wt: 432.6 g/mol
InChI Key: JBJJXHCUIDFNMH-UHFFFAOYSA-N
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Description

Sebacamide, N,N’-bis(2-phenyl-1-cyclopropyl)- is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of two phenyl-cyclopropyl groups attached to a sebacamide backbone, making it a subject of interest in both synthetic chemistry and applied sciences.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sebacamide, N,N’-bis(2-phenyl-1-cyclopropyl)- typically involves the reaction of phenazone with sebacoyl chloride. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of Sebacamide, N,N’-bis(2-phenyl-1-cyclopropyl)- may involve large-scale reactions using automated reactors. The process is optimized to maximize yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Sebacamide, N,N’-bis(2-phenyl-1-cyclopropyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Sebacamide, N,N’-bis(2-phenyl-1-cyclopropyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for conditions such as osteoarthritis and inflammation.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Sebacamide, N,N’-bis(2-phenyl-1-cyclopropyl)- exerts its effects involves interactions with various molecular targets. For instance, it has been shown to modulate the activity of enzymes involved in inflammatory pathways, such as cyclooxygenase and lipoxygenase. Additionally, it may influence mitochondrial function and oxidative stress responses .

Comparison with Similar Compounds

Similar Compounds

  • N,N’-bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3-oxopyrazol-4-yl) sebacamide
  • N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide

Uniqueness

Sebacamide, N,N’-bis(2-phenyl-1-cyclopropyl)- stands out due to its unique cyclopropyl groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of specialized compounds and in applications requiring specific molecular interactions .

Properties

CAS No.

102338-99-8

Molecular Formula

C28H36N2O2

Molecular Weight

432.6 g/mol

IUPAC Name

N,N'-bis(2-phenylcyclopropyl)decanediamide

InChI

InChI=1S/C28H36N2O2/c31-27(29-25-19-23(25)21-13-7-5-8-14-21)17-11-3-1-2-4-12-18-28(32)30-26-20-24(26)22-15-9-6-10-16-22/h5-10,13-16,23-26H,1-4,11-12,17-20H2,(H,29,31)(H,30,32)

InChI Key

JBJJXHCUIDFNMH-UHFFFAOYSA-N

Canonical SMILES

C1C(C1NC(=O)CCCCCCCCC(=O)NC2CC2C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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